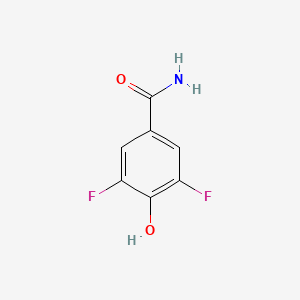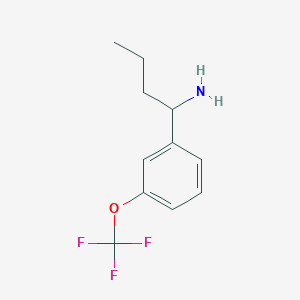![molecular formula C12H10N2O2 B12964902 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and quinoxaline ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position adds to its unique chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through a ring-opening mechanism followed by an unexpected cyclization to form the desired product . This method is operationally simple and does not require a catalyst, making it a green and efficient approach.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole derivatives. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C .
Industrial Production Methods
. This suggests potential for industrial application, especially given the green and efficient nature of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s synthesis methods, which are green and efficient, make it attractive for industrial applications in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. its biological activity is likely due to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with DNA, leading to its antineoplastic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Imidazo[1,2-a]quinoxalin-4(5H)-one: Features an imidazole ring, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
6-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-6-2-4-8-11(10)13-12(15)9-5-3-7-14(8)9/h2-7H,1H3,(H,13,15) |
Clé InChI |
OQRFYYUMNSYGQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC(=O)C3=CC=CN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




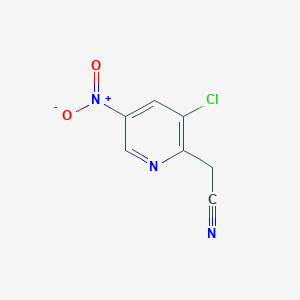
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
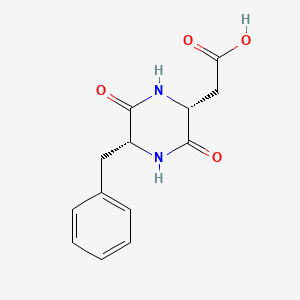
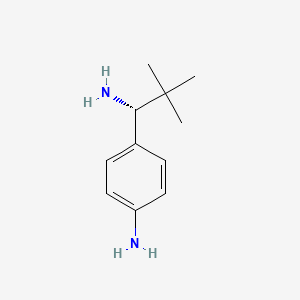
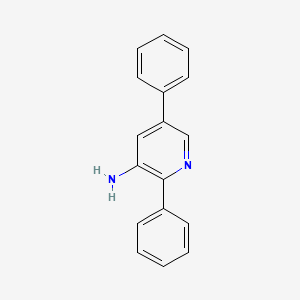

![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
